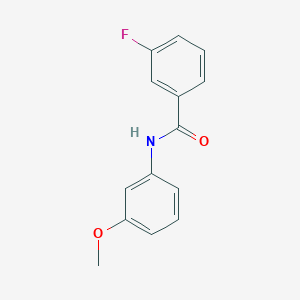![molecular formula C18H19ClN2O2 B5676064 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B5676064.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds often involves multistep chemical reactions, starting from specific benzamide derivatives or chlorophenyl compounds. For instance, synthesis techniques may include condensation reactions, amination, cyclization, and the use of reagents like hydrazine hydrate for cyclization steps to produce morpholino derivatives (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds is often determined using techniques like X-ray diffraction, revealing aspects such as crystallography, bond lengths, angles, and the overall geometry of the molecule. This analysis helps in understanding the spatial arrangement of atoms within the compound and its implications on chemical reactivity and interactions (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can be influenced by the presence of substituents on the benzamide ring, affecting their reactivity and the types of chemical transformations they can undergo. Such compounds may participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and electrochemical reactions, depending on their functional groups and reaction conditions (Guirado et al., 2002).
Physical Properties Analysis
The physical properties of compounds like N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide, such as solubility, melting point, and crystalline structure, can be influenced by their molecular structure. For example, the presence of morpholine and chlorophenyl groups can affect the compound's polarity, solubility in various solvents, and its ability to form specific crystal structures (Duan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, can be significantly affected by the compound's structure. Research into similar compounds has shown that morpholine derivatives can exhibit a range of biological activities, potentially influenced by their ability to interact with biological targets, their electronic structure, and their physicochemical properties (Abdulla et al., 2013).
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-4-2-3-5-15(13)18(22)20-14-6-7-17(16(19)12-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJHQDNKVLJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5676019.png)
![3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5676020.png)
![5-methyl-1-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5676028.png)
![1-(4-fluorophenyl)-N-[2-(5-methyl-2-furyl)-2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5676029.png)
![3-(2-oxo-2-phenylethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676031.png)


acetic acid](/img/structure/B5676053.png)
![2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676060.png)